molecular formula C28H58O15 B1679189 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol CAS No. 1189112-05-7

3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol

Cat. No. B1679189
M. Wt: 634.8 g/mol
InChI Key: ILLKMACMBHTSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol (TDOHE-1,41-diol) is a polyoxygenated hydrocarbon that is formed by the condensation of aldehyde-derived polyoxygenated hydrocarbons. It is a highly versatile compound and has been studied for its potential applications in various fields, such as synthesis, pharmacology, and biochemistry. TDOHE-1,41-diol is an important building block for the synthesis of polyoxygenated hydrocarbons, and its use in medicine and other industries has been increasing due to its advantageous properties.

Scientific Research Applications

TDOHE-1,41-diol has been studied for its potential applications in various fields, including synthesis, pharmacology, and biochemistry.

In Vivo

TDOHE-1,41-diol has been studied for its potential applications in vivo. It has been shown to possess anti-inflammatory and antioxidant properties, which could potentially be used to treat various conditions, such as arthritis and cancer. Additionally, TDOHE-1,41-diol has been studied for its potential use as an anti-tumor agent.

In Vitro

TDOHE-1,41-diol has also been studied for its potential applications in vitro. In vitro studies have shown that TDOHE-1,41-diol has the potential to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, TDOHE-1,41-diol has been shown to possess anti-bacterial and anti-fungal properties, which could potentially be used to treat various types of infections.

Mechanism Of Action

The mechanism of action of TDOHE-1,41-diol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. Additionally, TDOHE-1,41-diol has been shown to interfere with the activity of various types of enzymes, including proteases, kinases, and phosphatases.

Biological Activity

TDOHE-1,41-diol has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, anti-bacterial, and anti-fungal properties. Additionally, TDOHE-1,41-diol has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.

Biochemical And Physiological Effects

TDOHE-1,41-diol has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, TDOHE-1,41-diol has been shown to interfere with the activity of DNA, RNA, and protein synthesis.

Advantages And Limitations For Lab Experiments

The use of TDOHE-1,41-diol in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a highly versatile compound, which can be used in a variety of applications. Additionally, TDOHE-1,41-diol is relatively easy to synthesize and is relatively stable. However, there are also some limitations to its use in laboratory experiments. For example, TDOHE-1,41-diol is a highly reactive compound and can be toxic if used in large quantities. Additionally, TDOHE-1,41-diol can be difficult to purify and can be difficult to store for long periods of time.

Future Directions

There are many potential future directions for the study of TDOHE-1,41-diol. One potential direction is to further study its potential applications in medicine and other industries. Additionally, further research could be conducted to explore the potential therapeutic uses of TDOHE-1,41-diol, such as its potential use as an anti-tumor agent. Furthermore, further research could be conducted to explore the biochemical and physiological effects of TDOHE-1,41-diol on various types of cells and tissues. Additionally, further research could be conducted to explore the pharmacodynamic properties of TDOHE-1,41-diol and its potential interactions with other drugs and compounds. Finally, further research could be conducted to explore the potential advantages and limitations of using TDOHE-1,41-diol in laboratory experiments.

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58O15/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h29-30H,1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLKMACMBHTSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217766
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol

CAS RN

1189112-05-7, 67411-64-7
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane-1,41-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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